1-(1H-Pyrazol-3-yl)ethanamine
Description
1-(1H-Pyrazol-3-yl)ethanamine (CAS: 1179072-43-5) is a heterocyclic amine featuring a pyrazole ring substituted with an ethylamine group at the 3-position. This compound is a precursor to histamine analogs and has been explored for its biological activity .
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606740 | |
| Record name | 1-(1H-Pyrazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179072-43-5 | |
| Record name | 1-(1H-Pyrazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(1H-Pyrazol-3-yl)ethanamine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This method is efficient and straightforward, often resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(1H-Pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced or modified under suitable conditions.
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Pyrazol-3-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 1-(1H-Pyrazol-3-yl)ethanamine, highlighting differences in substituents and their positions:
Physicochemical Properties
Substituents significantly influence solubility, stability, and reactivity:
- Lipophilicity : Bulky groups (e.g., tert-butyl in ) increase hydrophobicity, whereas polar substituents like methylamine () enhance water solubility.
- Metabolic Stability : Isopropyl substituents (e.g., ) reduce oxidative degradation compared to unsubstituted analogs.
- Crystallinity : SHELX-refined structures (e.g., ) confirm that steric effects from substituents like benzyl () alter packing efficiency.
Biological Activity
1-(1H-Pyrazol-3-yl)ethanamine, also known as (R)-1-(1H-pyrazol-3-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrazole ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 111.15 g/mol. The compound's unique structure allows it to interact with various biological macromolecules, which underpins its pharmacological effects.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2). The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase.
Key Findings:
- Inhibition of Microtubule Assembly: Compounds derived from this compound have been identified as microtubule-destabilizing agents, leading to significant inhibition of cell growth at concentrations as low as 2.5 μM .
- Caspase Activation: The compound enhances caspase-3 activity, which is crucial for the execution phase of apoptosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Mechanisms:
- Enzyme Inhibition: It inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This activity expands its potential applications in treating infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications in the pyrazole ring can lead to variations in potency and selectivity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-1-(1H-pyrazol-4-yl)ethanamine | Pyrazole nitrogen at position 4 | Different biological activity profile |
| (R)-1-(1H-pyrazol-5-yl)ethanamine | Pyrazole nitrogen at position 5 | Distinct reactivity patterns |
| 4-Amino-3-pyrazolecarboxamide | Contains a carboxamide group | Potentially different pharmacological properties |
| 5-Methyl-1H-pyrazole | Methyl substitution on the pyrazole ring | Altered solubility and stability characteristics |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Study : A study evaluated the effects of various derivatives on MDA-MB-231 cells, demonstrating significant growth inhibition and apoptosis induction at low concentrations .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to controls, suggesting its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
